molecular formula C5H10O2 B8686459 Cyclopentyl hydroperoxide CAS No. 39852-66-9

Cyclopentyl hydroperoxide

Cat. No. B8686459
Key on ui cas rn: 39852-66-9
M. Wt: 102.13 g/mol
InChI Key: VGGFAUSJLGBJRZ-UHFFFAOYSA-N
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Patent
US07834217B2

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane, 100 mg of N-hydroxyphthalimide, and 1.9 g of water (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.2 mmol of cyclopentane reacted (with a conversion of 0.7%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 6.1%), 0.2 mmol of cyclopentanol (with a selectivity of 2.4%), and 5.2 mmol of cyclopentyl hydroperoxide (with a selectivity of 63.4%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.52%. N-hydroxyphthalimide has a solubility in water (25° C.) of 0.01 g/100 g-H2O or less.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.2 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1.9 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.ON1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15]C=C2C1=O.[O:18]=[O:19]>O>[C:11]1(=[O:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:11]1([OH:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:1]1([O:18][OH:19])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCC1
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
8.2 mmol
Type
reactant
Smiles
C1CCCC1
Step Six
Name
Quantity
1.9 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture therein was stirred at 150° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
these formed a slurry at room temperature (25° C.))
CUSTOM
Type
CUSTOM
Details
The autoclave was hermetically sealed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
Name
Type
product
Smiles
C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
Name
Type
product
Smiles
C1(CCCC1)OO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.2 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07834217B2

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane, 100 mg of N-hydroxyphthalimide, and 1.9 g of water (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.2 mmol of cyclopentane reacted (with a conversion of 0.7%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 6.1%), 0.2 mmol of cyclopentanol (with a selectivity of 2.4%), and 5.2 mmol of cyclopentyl hydroperoxide (with a selectivity of 63.4%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.52%. N-hydroxyphthalimide has a solubility in water (25° C.) of 0.01 g/100 g-H2O or less.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.2 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1.9 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.ON1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15]C=C2C1=O.[O:18]=[O:19]>O>[C:11]1(=[O:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:11]1([OH:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:1]1([O:18][OH:19])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCC1
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
8.2 mmol
Type
reactant
Smiles
C1CCCC1
Step Six
Name
Quantity
1.9 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture therein was stirred at 150° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
these formed a slurry at room temperature (25° C.))
CUSTOM
Type
CUSTOM
Details
The autoclave was hermetically sealed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
Name
Type
product
Smiles
C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
Name
Type
product
Smiles
C1(CCCC1)OO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.2 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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